N,2'-Dimethylformanilide
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Overview
Description
N,2’-Dimethylformanilide is an organic compound with the molecular formula C9H11NO. It is a derivative of formanilide, where the nitrogen atom is substituted with a methyl group and the aromatic ring is substituted with a methyl group at the ortho position. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2’-Dimethylformanilide can be synthesized through the reaction of N-methylformamide with o-toluidine. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific method used.
Industrial Production Methods: In industrial settings, N,2’-Dimethylformanilide is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,2’-Dimethylformanilide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted formanilides depending on the nucleophile used.
Scientific Research Applications
N,2’-Dimethylformanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2’-Dimethylformanilide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound. The pathways involved in its reactions include nucleophilic addition, elimination, and substitution mechanisms.
Comparison with Similar Compounds
N,2’-Dimethylformanilide can be compared with other similar compounds such as:
N,N-Dimethylformamide: Both compounds have a formyl group, but N,N-Dimethylformamide has two methyl groups attached to the nitrogen atom, making it more polar and a better solvent.
N-(2,6-Dimethylphenyl)formamide: This compound has two methyl groups on the aromatic ring, which can influence its reactivity and physical properties.
Uniqueness: N,2’-Dimethylformanilide is unique due to the specific positioning of the methyl groups, which can affect its reactivity and interactions in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-methyl-N-(2-methylphenyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-5-3-4-6-9(8)10(2)7-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSJNJIEHCOSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577737 |
Source
|
Record name | N-Methyl-N-(2-methylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131840-54-5 |
Source
|
Record name | N-Methyl-N-(2-methylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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